n-Propyldichlorophosphine

Description

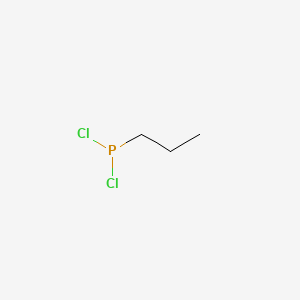

n-Propyldichlorophosphine (n-C₃H₇PCl₂) is an organophosphorus compound characterized by a propyl group bonded to a phosphorus atom, which is further substituted by two chlorine atoms. With a molecular weight of 144.97 g/mol, it is a colorless liquid at room temperature, boiling at 133°C, and has a density of 1.118 g/cm³ . The compound is highly air- and moisture-sensitive, requiring inert storage conditions to prevent hydrolysis or oxidation. Its primary applications lie in organic synthesis, particularly as a precursor for phosphorus-containing ligands in metal-catalyzed reactions . For example, it serves as a building block for phosphine ligands used in cross-coupling and asymmetric catalysis, leveraging its reactive P–Cl bonds for further functionalization.

Properties

Molecular Formula |

C3H7Cl2P |

|---|---|

Molecular Weight |

144.96 g/mol |

IUPAC Name |

dichloro(propyl)phosphane |

InChI |

InChI=1S/C3H7Cl2P/c1-2-3-6(4)5/h2-3H2,1H3 |

InChI Key |

PVTHAGJZMANMRT-UHFFFAOYSA-N |

Canonical SMILES |

CCCP(Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Physical State : this compound’s liquid state facilitates its use in solution-phase reactions, whereas the solid-state compounds (e.g., ferrocenyl phosphine) require dissolution prior to application .

- Reactivity : The P–Cl bonds in this compound are highly reactive toward nucleophiles (e.g., Grignard reagents), enabling tailored ligand synthesis. In contrast, potassium di-t-butylphosphate, with its P–O bonds, exhibits greater stability and is less prone to hydrolysis .

- Chirality : The ferrocenyl phosphine incorporates a chiral oxazoline moiety, making it suitable for asymmetric catalysis, a feature absent in the achiral this compound .

Handling and Stability

- This compound : Requires strict exclusion of moisture and oxygen, typically handled under nitrogen/argon. Its liquid form allows for precise volumetric dispensing .

- Potassium di-t-butylphosphate : Stable as a solid but may require drying to minimize residual water content .

- Ferrocenyl phosphine : Air-sensitive solid; storage under inert gas is critical to maintain catalytic activity .

Research and Industrial Relevance

While this compound’s reactivity makes it a versatile synthetic intermediate, its niche lies in ligand design for homogeneous catalysis. Comparatively, potassium di-t-butylphosphate and ferrocenyl phosphine cater to specialized applications (e.g., stereoselective synthesis). Industrial adoption of these compounds depends on cost, scalability, and compatibility with reaction conditions. For instance, this compound’s commercial availability (≥98% purity) supports its widespread use in academic and industrial labs .

Notes:

- This analysis derives from physicochemical data and inferred reactivity profiles.

- Handling protocols must align with each compound’s sensitivity to ensure safety and efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.